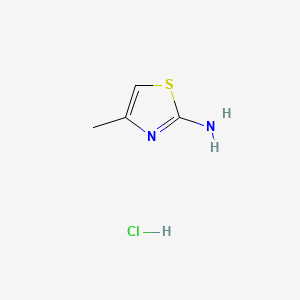

2-Amino-4-methylthiazole hydrochloride

描述

Overview of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences

Thiazole, a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom, is a cornerstone scaffold in medicinal chemistry. nih.govnih.govglobalresearchonline.net Its unique structural and electronic properties have made it a privileged motif in the design and synthesis of biologically active molecules. nih.gov

The study of thiazole chemistry dates back to the late 19th century, with early work by chemists like Hantzsch and Weber laying the groundwork for the synthesis of this heterocyclic system. researchgate.neteurekaselect.com The thiazole ring is an aromatic system, a result of the delocalization of a lone pair of electrons from the sulfur atom creating a stable 6π-electron system. wikipedia.orgencyclopedia.pub This aromaticity contributes to its stability and influences its chemical reactivity, making it a versatile core for chemical modification. nih.govnumberanalytics.com The presence of both a sulfur and a nitrogen atom in the ring imparts unique chemical properties, allowing for a variety of chemical reactions and interactions with biological targets. numberanalytics.comnih.gov The significance of the thiazole core is underscored by its presence in essential biomolecules, most notably thiamine (B1217682) (Vitamin B1), where it plays a crucial role in metabolism. wikipedia.orgtaylorandfrancis.com

Thiazole derivatives are renowned for their extensive range of pharmacological activities, a versatility that has attracted significant attention from medicinal chemists. nih.govresearchgate.net The modification of the thiazole ring at its various positions allows for the fine-tuning of biological activity, leading to the development of compounds with high efficacy and specificity. globalresearchonline.net This has resulted in a vast library of synthetic thiazole-containing molecules with therapeutic potential across numerous disease areas. nih.gov The diverse biological activities reported for thiazole derivatives are a testament to their importance as a pharmacophore. nih.gov

Below is a summary of the principal pharmacological activities associated with thiazole compounds.

| Pharmacological Activity | Description |

| Antimicrobial | Activity against various bacterial and fungal strains, including multidrug-resistant ones. nih.govnih.govmdpi.com |

| Antitumor | Efficacy against various cancer cell lines, often by inhibiting specific enzymes or cellular processes. nih.govnih.govnih.gov |

| Anti-inflammatory | Used in the management of inflammation-related conditions. nih.govglobalresearchonline.net |

| Antiviral | Includes activity against viruses such as HIV. nih.govglobalresearchonline.net |

| Anticonvulsant | Potential for treating neurological disorders like epilepsy. nih.govresearchgate.net |

| Antidiabetic | Some derivatives have shown potential in managing diabetes. nih.govresearchgate.net |

| Antiparasitic | Effective against parasites, as seen with drugs like nitazoxanide. nih.govglobalresearchonline.net |

| Antihypertensive | Certain derivatives exhibit properties that can lower blood pressure. nih.govmdpi.com |

The thiazole motif is not only a product of synthetic chemistry but is also found in a variety of natural products, often with potent biological activity. wikipedia.orgresearchgate.net Beyond Vitamin B1, the thiazole ring is a component of complex natural molecules like epothilone (B1246373) and patellamide A, which have demonstrated significant anticancer properties. nih.govwikipedia.orgmdpi.com The firefly chemical luciferin (B1168401) also contains a benzothiazole (B30560) structure, a fusion of a thiazole and a benzene (B151609) ring. wikipedia.org

The structural and biological importance of the thiazole scaffold is further highlighted by its incorporation into numerous clinically approved drugs. nih.govnih.gov These drugs are used to treat a wide array of conditions, from bacterial infections to cancer and inflammatory diseases, demonstrating the scaffold's therapeutic versatility. nih.govresearchgate.net As of early 2023, over 90 derivatives containing the thiazole ring were under clinical investigation, with many already approved for therapeutic use. nih.gov

The table below lists some prominent examples of clinically approved drugs that feature a thiazole ring.

| Drug Name | Therapeutic Class |

| Sulfathiazole | Antimicrobial nih.govnih.gov |

| Dasatinib | Anticancer nih.govnih.gov |

| Ritonavir | Anti-HIV nih.govglobalresearchonline.net |

| Meloxicam | Anti-inflammatory globalresearchonline.netwikipedia.org |

| Pramipexole | Antiparkinsonian nih.govnih.gov |

| Abafungin | Antifungal researchgate.netnih.gov |

| Nizatidine | Antiulcer researchgate.netglobalresearchonline.net |

| Ixabepilone | Anticancer nih.govmdpi.com |

| Alpelisib | Anticancer nih.gov |

Specific Relevance of 2-Amino-4-methylthiazole (B167648) Hydrochloride in Research

Within the large family of thiazole derivatives, 2-Amino-4-methylthiazole hydrochloride stands out as a particularly valuable compound in the realm of chemical synthesis and drug discovery. chemimpex.com Its structure, featuring a reactive amino group and a methyl-substituted thiazole core, makes it an ideal starting material for creating more complex molecules. guidechem.com

This compound is widely recognized as a versatile chemical intermediate. chemimpex.comguidechem.com The hydrochloride salt form enhances its aqueous solubility, making it easier to handle in various reaction conditions. smolecule.com The primary amino group at the 2-position of the thiazole ring is a key functional handle, readily undergoing reactions such as acylation, alkylation, and condensation to build more elaborate molecular architectures. guidechem.comresearchgate.net

Its utility extends across several domains:

Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of a wide range of pharmaceutical agents. chemimpex.comsmolecule.com

Agrochemical Development: The compound is used as a building block for creating new pesticides and herbicides, contributing to crop protection. chemimpex.com

Organic Synthesis: In research laboratories, it is a common starting material for constructing complex heterocyclic systems and organic ligands for metal-organic chemistry. guidechem.com

Materials Science: There is research interest in its potential for developing novel materials with specific electronic and thermal properties. chemimpex.com

The Hantzsch thiazole synthesis, a classic method involving the reaction of α-halocarbonyl compounds with thiourea (B124793), is a common route to prepare the 2-aminothiazole (B372263) core structure. nih.govorgsyn.orgderpharmachemica.com

The 2-aminothiazole scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry. nih.govmdpi.com Its derivatives have been extensively investigated and developed for a multitude of therapeutic applications. researchgate.netmdpi.com The presence of the 2-amino group is a key feature in many biologically active compounds, including the anticancer drug dasatinib. nih.gov

Researchers have utilized this compound to generate libraries of new compounds for biological screening. For instance, derivatives have been synthesized and tested for:

Anticancer Activity: New 2-aminothiazole derivatives have shown significant antiproliferative activity against various human cancer cell lines. nih.gov Modifications of this core have led to the discovery of potent inhibitors of enzymes crucial for cancer cell growth, such as VEGFR, PI3K, and glutaminase. nih.govresearchgate.net

Antimicrobial Properties: The scaffold is used to develop novel antibiotics and antifungal agents to combat infectious diseases. mdpi.comsmolecule.com

Enzyme Inhibition: It has been employed in studies of enzyme inhibition, for example, targeting thiaminase enzymes involved in vitamin B1 metabolism. smolecule.com

Neurological Disorders: The core structure is present in drugs targeting the central nervous system, and its derivatives continue to be explored for conditions like Parkinson's disease. nih.govchemimpex.com

The ability to systematically modify the structure of this compound allows medicinal chemists to conduct structure-activity relationship (SAR) studies, optimizing compounds for improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net This makes it an indispensable tool in the modern drug discovery pipeline. nih.gov

Applications Beyond Medicinal Chemistry

The unique chemical properties of this compound have led to its investigation and application in several fields beyond pharmaceuticals. These include the synthesis of agrochemicals, the development of new materials with specific functionalities, and the protection of metals from corrosion.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound serves as a crucial intermediate in the synthesis of potent fungicides. A notable example is its role in the production of Tricyclazole, a systemic fungicide widely used to control rice blast disease caused by the fungus Magnaporthe oryzae. The synthesis involves the use of 2-amino-4-methylbenzothiazole, a derivative of the parent compound, which is then converted to Tricyclazole through a series of chemical reactions. google.comresearchgate.netwipo.intcivilica.com The development of such fungicides is critical for ensuring crop protection and enhancing agricultural yields. wipo.int Research has also explored the synthesis of other thiazole derivatives with potential fungicidal activity against various plant pathogens. mdpi.comnih.gov

Material Science

The field of material science has also found applications for this compound and its derivatives, particularly in the synthesis of coordination polymers. These are compounds consisting of metal ions linked by organic ligands to form extended one-, two-, or three-dimensional structures. A study detailed the synthesis of two Fe(III) coordination polymers using 2-amino-4-methyl-thiazole as a ligand. asianpubs.orgresearchgate.netresearchgate.net These materials were characterized to have specific thermal and spectral properties, indicating their potential for applications where these characteristics are desirable. asianpubs.orgresearchgate.netresearchgate.net The investigation of such coordination polymers is an active area of research, with the potential to develop new materials with tailored magnetic, electronic, or catalytic properties.

Corrosion Inhibition

The ability of organic compounds containing heteroatoms like nitrogen and sulfur to inhibit the corrosion of metals is a well-established principle. 2-Amino-4-methylthiazole and its derivatives have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net Studies have shown that the inhibition efficiency of these compounds can be quite high, significantly reducing the rate of corrosion. The effectiveness of these inhibitors is influenced by their concentration and the specific corrosive environment. researchgate.net

Detailed Research Findings

The following tables present specific data from research studies on the applications of this compound and its derivatives.

Table 1: Fungicidal Activity of a Tricyclazole Intermediate

| Compound | Target Fungus | Application | Reference |

| 2-Amino-4-methylbenzothiazole | Magnaporthe oryzae (rice blast) | Intermediate in the synthesis of the fungicide Tricyclazole | google.comresearchgate.netwipo.intcivilica.com |

Table 2: Properties of an Fe(III) Coordination Polymer with 2-Amino-4-methyl-thiazole

| Property | Value | Method of Analysis | Reference |

| Molecular Formula | [Fe(BDC)(AMTZ)Cl]·2H₂O | Elemental Analysis | asianpubs.orgresearchgate.netresearchgate.net |

| Thermal Decomposition | Multi-step decomposition observed | Thermal Gravimetric Analysis (TGA) | asianpubs.orgresearchgate.netresearchgate.net |

| Spectral Properties | Characteristic IR and UV-Vis spectra | FT-IR, UV-Vis Spectroscopy | asianpubs.orgresearchgate.netresearchgate.net |

Table 3: Corrosion Inhibition Efficiency of 2-Aminothiazole Derivatives for Mild Steel in HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |

| 2-Aminothiazole | Not Specified | Moderate | Electrochemical Studies | researchgate.net |

| 2-Aminothiazole Derivative | Not Specified | High | Electrochemical Studies | researchgate.net |

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMJVLSXMYDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064123 | |

| Record name | 2-Thiazolamine, 4-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-15-0 | |

| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6142-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-thiazol-2-ylamine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-methylthiazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W924D74VKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Methylthiazole Hydrochloride and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Amino-4-methylthiazole (B167648) and its Hydrochloride Salt

The construction of the 2-amino-4-methylthiazole scaffold can be achieved through several synthetic pathways, ranging from historical name reactions to modern, efficiency-focused procedures.

Hantzsch Reaction and Its Variations for Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely employed methods for the preparation of thiazole derivatives. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thiourea (B124793). clockss.org For the synthesis of 2-amino-4-methylthiazole, the reaction typically utilizes chloroacetone (B47974) and thiourea. orgsyn.org

The reaction proceeds by the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole (B372263) ring. researchgate.net The hydrochloride salt can be readily obtained by treating the free base with hydrochloric acid.

A detailed procedure for the synthesis of 2-amino-4-methylthiazole involves suspending thiourea in water and adding chloroacetone. The mixture is then refluxed, cooled, and basified with sodium hydroxide (B78521) to liberate the free base, which is then extracted and purified by distillation. This method provides a good yield of the final product. orgsyn.org

Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce a diverse range of substituents onto the thiazole ring. These variations often involve the use of different catalysts, solvents, or heating methods. rsc.org For instance, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. organic-chemistry.org

| Reactants | Reaction Conditions | Product | Yield | Reference |

| Chloroacetone, Thiourea | Water, Reflux | 2-Amino-4-methylthiazole | 70-75% | orgsyn.org |

| Substituted 2-bromoacetophenones, Thiourea | Solvent-free, Heating | Substituted 2-aminothiazoles | 42-93% | organic-chemistry.org |

| Ring-substituted 2-bromoacetophenones, 1-Substituted-2-thioureas | Microreactor, 70°C, EOF | Substituted 2-aminothiazoles | - | rsc.org |

Table 1: Examples of Hantzsch Reaction and its Variations for 2-Aminothiazole Synthesis

Cyclo-condensation Reactions for 2-Amino-4-methylthiazole Derivatives

Cyclo-condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2-amino-4-methylthiazole and its derivatives. This approach broadly encompasses the reaction of a molecule containing a reactive methylene (B1212753) group adjacent to a carbonyl with a sulfur-containing nucleophile, most commonly thiourea or its derivatives. The Hantzsch reaction itself is a prime example of a cyclo-condensation. researchgate.net

The versatility of this method lies in the wide variety of α-haloketones and thioamides that can be employed, allowing for the synthesis of a diverse library of substituted 2-aminothiazoles. researchgate.net For example, reacting substituted phenacyl bromides with thiourea leads to the formation of 4-aryl-2-aminothiazoles. nih.gov The reaction conditions can be tuned, often involving refluxing in a suitable solvent like ethanol (B145695). nih.gov

Furthermore, the reactivity of the resulting 2-aminothiazole allows for further modifications. For instance, the amino group can be acylated to introduce various functionalities. nih.gov The use of α-bromoesters in cyclo-condensation with thiourea leads to the formation of 2-imino-4-thiazolidinones, which are tautomers of 2-amino-4-hydroxythiazoles. researchgate.net

| α-Halocarbonyl Compound | Thioamide/Thiourea | Reaction Conditions | Product | Yield | Reference |

| Ethyl bromopyruvate | Thiourea | - | Ethyl 2-aminothiazole-4-carboxylate | - | nih.gov |

| 1,4-Dichlorobutan-2-one | N,N-Dimethylthiourea | MeOH, 25°C | 4-(2-Chloroethyl)-2-(dimethylamino)thiazole | 92% | nih.gov |

| α-Bromo-carboxylic acids | Thiourea | - | Long-chain-substituted 2-imino-4-thiazolidinones | ~80% | researchgate.net |

| Phenacyl bromides | Thiosemicarbazide (B42300) | Acetic acid | Thiazolyl hydrazonothiazolamines | Good to excellent | researchgate.net |

Table 2: Examples of Cyclo-condensation Reactions for 2-Aminothiazole Derivatives

One-Pot Synthetic Procedures

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of complex molecules like 2-aminothiazole derivatives. clockss.org These procedures involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel, where multiple chemical transformations occur without the isolation of intermediates. nih.gov

A common one-pot approach for 2-aminothiazole synthesis involves the in-situ generation of the α-haloketone followed by its reaction with a thiourea derivative. For example, an aromatic methyl ketone can be reacted with a halogen source, such as copper(II) bromide, and a thiourea in a single pot to afford the corresponding 2-aminothiazole derivative in good yields. clockss.org This method avoids the handling of lachrymatory and unstable α-haloketones.

Other innovative one-pot syntheses have been developed, such as the reaction of 1,3-diazabuta-1,3-dienes with thioglycolic acid or ethyl bromoacetate. psu.edu Another example involves the reaction of ketones and N-substituted thioureas in the presence of an acid and dimethyl sulfoxide (B87167) (DMSO), which avoids the use of pre-halogenated ketones. researchgate.netrsc.org

| Reactants | Catalyst/Reagent | Solvent | Product | Yield | Reference |

| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | - | 2-Aminothiazole derivatives | 68-88% | clockss.org |

| Acetophenone derivative, Thiourea | Trichloroisocyanuric acid, Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 2-Aminothiazole derivatives | High | nih.gov |

| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl chlorides | Triethylamine (B128534) | Dioxane | Thiazolyl-hydrazono-ethylthiazole derivatives | - | nih.gov |

| Ketones, N-substituted thioureas | HCl or HBr, DMSO | Acetone | N-Alkyl-1,3-thiazol-2-amines | High | researchgate.netrsc.org |

Table 3: Examples of One-Pot Synthetic Procedures for 2-Aminothiazole Derivatives

Green Chemistry Approaches in 2-Amino-4-methylthiazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of 2-amino-4-methylthiazole and its derivatives. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. organic-chemistry.org

Microwave-assisted synthesis has emerged as a prominent green technique. asianpubs.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. asianpubs.orgresearchgate.net For example, the synthesis of 2-amino-4-substituted phenyl-thiazoles can be achieved rapidly and efficiently under microwave irradiation. asianpubs.org

Solvent-free synthesis is another key green chemistry strategy. The Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) can be carried out without a solvent by simply heating the reactants, leading to a fast and eco-friendly process with easy work-up. organic-chemistry.org

The use of recyclable catalysts and safer reagents also contributes to greener synthetic routes. A recent development involves the use of a magnetic nanocatalyst in the one-pot synthesis of 2-aminothiazoles, where the catalyst can be easily recovered and reused. nih.gov Furthermore, using trichloroisocyanuric acid as a halogen source in place of more toxic reagents like iodine represents a safer and more sustainable approach. nih.gov

| Synthetic Method | Green Aspect | Reactants | Product | Yield | Reference |

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | Substituted acetophenones, Thiourea, Iodine | 2-Amino-4-substituted phenyl-thiazoles | High | asianpubs.orgresearchgate.net |

| Solvent-free synthesis | No solvent, reduced waste | 2-Bromoacetophenones, Thiourea | 2-Aminothiazoles | 42-93% | organic-chemistry.org |

| Catalytic one-pot synthesis | Recyclable magnetic nanocatalyst, safer halogen source | Acetophenone derivative, Thiourea | 2-Aminothiazole derivatives | High | nih.gov |

| Microwave-assisted synthesis in PEG-400 | Green solvent | Ethyl acetoacetate (B1235776), N-bromosuccinamide, Thiourea | 2-Amino-4-methyl-5-ethoxycarbonylthiazole | - | researchgate.net |

Table 4: Examples of Green Chemistry Approaches in 2-Aminothiazole Synthesis

Functionalization and Derivatization Strategies of the Thiazole Moiety

The 2-amino-4-methylthiazole core serves as a versatile scaffold for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Introduction of Amino Acid and Peptide Moieties

The conjugation of the 2-aminothiazole scaffold with amino acids and peptides is of significant interest in medicinal chemistry, as it can lead to the development of novel peptidomimetics with unique biological properties. The amino group at the C2 position of the thiazole ring provides a convenient handle for amide bond formation.

The synthesis of these conjugates typically involves standard peptide coupling methodologies. The amino group of the 2-aminothiazole can be coupled with the carboxylic acid of an N-protected amino acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Subsequent deprotection of the amino acid allows for the elongation of the peptide chain.

Solid-phase peptide synthesis (SPPS) offers an efficient method for the construction of 2-aminothiazole-peptide conjugates. mdpi.com This technique allows for the sequential addition of amino acids to a resin-bound 2-aminothiazole derivative, facilitating purification by simple filtration and washing steps.

The resulting peptide conjugates can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, to confirm their structure and purity. nih.gov

| 2-Aminothiazole Derivative | Amino Acid/Peptide | Coupling Method | Product | Reference |

| Ethyl 2-aminothiazole-4-carboxylate | Various aldehydes and ketones | Schiff base formation | Ethyl 2-(substituted-imino)thiazole-4-carboxylates | nih.gov |

| Resin-bound 2-aminobenzenethiol | Fmoc/tBu protected amino acids | SPPS, DIC, HOBt | 2-Benzothiazolyl peptides | mdpi.com |

| 2-(4-Aminophenyl)benzothiazole | 1-Hydroxybenzotriazole activated amino acids | Solution-phase coupling | 2-(4-Aminophenyl)benzothiazole-amino acid conjugates | mdpi.com |

Table 5: Examples of Functionalization with Amino Acid and Peptide Moieties

Synthesis of Carboxamide Derivatives

The formation of carboxamide derivatives from 2-amino-4-methylthiazole is a fundamental transformation, primarily involving the acylation of the exocyclic amino group. This reaction creates an amide linkage, which is a key structural motif in many biologically active molecules. The most common methods involve the reaction of the aminothiazole with either carboxylic acids, activated carboxylic acid derivatives like acyl chlorides, or acid anhydrides.

One prevalent strategy is the direct coupling of 2-aminothiazole with a carboxylic acid. This reaction often requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the formation of the amide bond. For instance, 2-amino-4-(2-pyridyl)thiazole has been successfully coupled with various mono-substituted carboxylic acids using EDCI-mediated reactions to yield the corresponding amide derivatives. researchgate.net

A more direct and often higher-yielding approach is the reaction with acyl chlorides. The high reactivity of the acid chloride allows for a straightforward nucleophilic acyl substitution by the amino group of the thiazole. This method is widely employed for the synthesis of N-(4-methylthiazol-2-yl) amides. For example, 2-amino-4-methylthiazole can be acylated with chloroacetyl chloride in the presence of a base like potassium carbonate to produce key intermediates such as 2-chloro-N-(4-methylthiazol-2-yl)propanamide. capes.gov.br This intermediate can then be further reacted with various nucleophiles to generate a library of carboxamide derivatives. capes.gov.br Similarly, reactions with benzoyl chloride or 2-furoyl chloride have been used to furnish the corresponding N-benzoyl and N-furoyl aminothiazoles. nih.gov

Arylsulfonyl chlorides also react readily with 2-amino-4-methylthiazole-5-carboxylate esters in pyridine (B92270) to produce N-arylsulfonyl amides, demonstrating the versatility of the amino group's reactivity towards different acylating agents. nih.gov The reaction conditions for these acylations can be tailored based on the reactivity of the acylating agent and the stability of the starting materials.

Table 1: Examples of Carboxamide Synthesis from 2-Aminothiazole Derivatives

| Starting Material | Acylating Agent / Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids / EDCI | N-(4-(2-pyridyl)thiazol-2-yl)amides | researchgate.net |

| 2-Amino-4-methylthiazole | Chloroacetyl chloride / K2CO3 | 2-Chloro-N-(4-methylthiazol-2-yl)amides | capes.gov.br |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Arylsulfonyl chlorides / Pyridine | N-Arylsulfonyl-2-aminothiazole derivatives | nih.gov |

| 2-Amino-4-arylthiazoles | Acetic anhydride, Benzoyl chloride, 2-Furoyl chloride | N-Acyl/Aroyl-2-aminothiazole derivatives | nih.gov |

Formation of Hydrazone and Thiosemicarbazide Derivatives

The synthesis of hydrazone and thiosemicarbazide derivatives of 2-amino-4-methylthiazole introduces functionalities that are well-known pharmacophores, often associated with a broad spectrum of biological activities. These syntheses typically proceed through multi-step sequences, often starting with the preparation of a key intermediate such as a carbohydrazide (B1668358) or a thiourea derivative.

A common route to hydrazone derivatives begins with the synthesis of a thiazole-5-carbohydrazide. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol under reflux, to produce 2-amino-4-methylthiazole-5-carbohydrazide. This carbohydrazide intermediate is then condensed with various aromatic or heterocyclic aldehydes. This condensation reaction, often catalyzed by a few drops of acetic acid, readily forms the corresponding N'-substituted-idene-2-amino-4-methylthiazole-5-carbohydrazides, which are a class of hydrazones. purkh.comresearchgate.net

Thiosemicarbazide derivatives are generally prepared by reacting the 2-amino group of the thiazole with an isothiocyanate. For instance, ethyl 2-aminothiazole-4-carboxylate can react with various phenyl isothiocyanates to form N-((ethyl-4-carboxylate)thiazol-2-yl)-N'-phenylthiourea derivatives. scispace.com This thiourea intermediate can then be further functionalized. For example, reaction with hydrazine hydrate converts the ester group into an acid hydrazide, which can then be treated with benzoyl chlorides to afford more complex thiourea derivatives. scispace.com

Another approach involves the direct reaction of a thiazole derivative with thiosemicarbazide. For example, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone can be refluxed with thiosemicarbazide in ethanol with a catalytic amount of hydrochloric acid to yield a thiosemicarbazone, a compound containing both hydrazone and thiourea-like functionalities. organic-chemistry.org

Table 2: Synthetic Routes to Hydrazone and Thiosemicarbazide Derivatives

| Intermediate | Reagents | Product Type | Reference |

|---|

Incorporation into Polycyclic and Fused Heterocyclic Systems

The 2-amino-4-methylthiazole scaffold serves as a versatile building block for the construction of more complex polycyclic and fused heterocyclic systems. The presence of a nucleophilic amino group and an endocyclic nitrogen atom allows for annulation reactions, where a new ring is built onto the existing thiazole core. A prominent example is the synthesis of the thiazolo[3,2-a]pyrimidine system.

A highly efficient method for constructing this fused system is through one-pot, three-component reactions. capes.gov.br In a typical procedure, 2-amino-4-methylthiazole, an aromatic aldehyde, and a β-dicarbonyl compound such as ethyl acetoacetate or acetylacetone (B45752) are reacted together. capes.gov.brrsc.org This reaction, often catalyzed by an acid like p-toluenesulfonic acid (PTSA), proceeds via a cyclocondensation pathway to yield substituted 5H-thiazolo[3,2-a]pyrimidines. capes.gov.br

Another established route involves the reaction of 2-aminothiazoles with α,β-unsaturated ketones. researchgate.net This approach typically involves a Michael addition of the exocyclic amino group to the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. researchgate.net

Furthermore, thiazolo[3,2-a]pyrimidines can be synthesized by first constructing a pyrimidine-2-thione intermediate via the Biginelli reaction (a multicomponent reaction between an aldehyde, a β-ketoester, and thiourea). The resulting pyrimidine-2-thione is then condensed with an α-haloketone, such as a substituted phenacyl bromide, leading to the annulation of the thiazole ring to form the desired fused system. organic-chemistry.orgresearchgate.net

Beyond pyrimidines, the aminothiazole nucleus can be used to construct other fused systems. For instance, cyclization of N-((ethyl-4-carboxylate)thiazol-2-yl)-N'-phenylthiourea derivatives can lead to the formation of thiazolo[4,5-d]pyridazines. scispace.com These reactions highlight the utility of 2-amino-4-methylthiazole as a synthon for generating diverse and complex heterocyclic architectures. scispace.com

Table 3: Methods for Synthesizing Fused Heterocyclic Systems

| Fused System | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | Three-component reaction | 2-Aminothiazole, aldehyde, ethyl acetoacetate | rsc.org |

| Thiazolo[3,2-a]pyrimidine | Cyclocondensation | 2-Aminothiazole, α,β-unsaturated ketone | researchgate.net |

| Thiazolo[3,2-a]pyrimidine | Two-step synthesis | Pyrimidine-2-thione, α-haloketone | organic-chemistry.orgresearchgate.net |

| Thiazolo[4,5-d]pyridazine | Intramolecular cyclization | Thiazolyl-thiourea derivative | scispace.com |

Post-Synthetic Functionalization via C-H and N-H Activation

Post-synthetic functionalization through direct C-H and N-H bond activation represents a powerful and atom-economical strategy for modifying the 2-amino-4-methylthiazole core. These methods avoid the need for pre-functionalized starting materials, such as halo-thiazoles, thereby shortening synthetic routes. Transition-metal catalysis, particularly with palladium, has been instrumental in developing these transformations.

N-H Activation and Functionalization: The exocyclic amino group of 2-aminothiazoles is a prime site for N-H activation. Palladium-catalyzed N-arylation (a type of Buchwald-Hartwig amination) has been successfully applied to couple 2-aminothiazole derivatives with a wide range of aryl bromides and triflates. capes.gov.bracs.org These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Interestingly, additives like acetic acid have been found to facilitate catalyst activation in these systems. capes.gov.bracs.org This method provides direct access to N-aryl-2-aminothiazoles, which are prevalent structures in medicinal chemistry.

C-H Activation and Functionalization: Direct C-H activation allows for the introduction of substituents onto the thiazole ring itself. The C5-position is often the most reactive site for electrophilic substitution, but modern catalytic methods enable selective functionalization at other positions. Palladium-catalyzed direct arylation has been developed for the C4-selective functionalization of 2-aminothiazoles using arylboronic acids as the coupling partners. researchgate.net These reactions often require an oxidant, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and specific ligand systems like 2,2'-bipyridyl to achieve high selectivity and yield. researchgate.net

Similarly, direct arylation of thiazole derivatives with aryl bromides can be achieved with high efficiency using phosphine-free palladium complexes, such as those based on camphyl-derived α-diimines. organic-chemistry.org These catalysts demonstrate high activity even at low loadings and under aerobic conditions, making the process more practical and environmentally friendly. organic-chemistry.org While these examples often use substituted thiazoles, the principles are directly applicable to the functionalization of the 2-amino-4-methylthiazole scaffold.

Table 4: C-H and N-H Activation Strategies for 2-Aminothiazole Derivatives

| Functionalization Type | Method | Catalyst/Reagents | Target Position | Reference |

|---|---|---|---|---|

| N-H Arylation | Buchwald-Hartwig Coupling | Pd catalyst, phosphine ligand, base | 2-Amino group | capes.gov.bracs.org |

| C-H Arylation | Direct Arylation | Pd(OAc)2/phen/TEMPO, Arylboronic acid | C4-position | researchgate.net |

| C-H Arylation | Direct Arylation | Camphyl-based α-diimine Pd complexes, Aryl bromide | Thiazole ring | organic-chemistry.org |

| Intramolecular C-H Functionalization | Oxidative Cyclization | Pd(PPh₃)₄/MnO₂, O₂ | Ortho-aryl C-H | rsc.org |

Advanced Synthetic Techniques and Reagents

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. capes.gov.brresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds, including derivatives of 2-amino-4-methylthiazole.

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea, is significantly enhanced by microwave irradiation. Reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes in a microwave reactor. nih.govresearchgate.net For example, the synthesis of various 2-amino-4-arylthiazole scaffolds has been achieved rapidly and in high yields under microwave irradiation. researchgate.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively.

Microwave assistance is also highly beneficial for multicomponent reactions (MCRs) used to build complex heterocyclic systems. The synthesis of fused heterocycles, such as thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-b]pyridines, from aminothiazole precursors is expedited under microwave conditions. purkh.comacs.org These one-pot reactions benefit from the increased reaction rates and often proceed with higher regioselectivity. acs.org The synthesis of novel 1-thiazolyl-pyridazinedione derivatives via MCRs under microwave irradiation has been reported to occur with high efficiency and in short reaction times, highlighting the synergy between these two green chemistry principles. acs.org

Furthermore, the preparation of advanced intermediates and final products, such as thiazole-based Schiff bases and fused thiazolo[5,4-d]thiazoles, has been successfully demonstrated using microwave-activated protocols. capes.gov.brnih.gov The advantages of this technique—including reduced energy consumption, operational safety, and the ability to perform reactions under solvent-free conditions—make it a valuable and sustainable approach in modern synthetic chemistry. capes.gov.brresearchgate.net

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Hours of reflux | Minutes (e.g., 5-15 min) | Reduced time, higher yield, less energy | nih.govresearchgate.net |

| Fused Heterocycle Synthesis (MCR) | Long reaction times | Minutes (e.g., 4-8 min) | Faster, higher yield, improved selectivity | purkh.comacs.org |

| N-phenyl-4-(...)-thiazol-2-amines | 8 hours, lower yields | 30 minutes, 95% yield | Drastically reduced time, higher yield | rsc.org |

| Schiff Base Formation | Hours of reflux | Minutes | Rapid, efficient, eco-friendly | capes.gov.br |

Role of Specific Catalysts and Solvents

The choice of catalyst and solvent is paramount in directing the outcome of synthetic transformations involving 2-amino-4-methylthiazole and its derivatives. These components can significantly influence reaction rates, yields, and selectivity.

Catalysts: A wide array of catalysts are employed in thiazole chemistry.

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (PTSA) and mineral acids (e.g., HCl) are frequently used. rsc.orgbepls.com In Hantzsch-type syntheses, acidic conditions can alter the regioselectivity of the cyclization. rsc.org Stronger acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioureas to form thiazoles under metal-free conditions. organic-chemistry.org

Base Catalysts: Organic bases such as piperidine (B6355638) and triethylamine are often used to promote condensation reactions, for example, in the synthesis of fused pyrano[2,3-d]thiazole systems. purkh.com Inorganic bases like sodium carbonate or sodium acetate (B1210297) are common in acylation reactions to neutralize the acid byproduct. nih.govresearchgate.net

Metal Catalysts: Palladium and copper catalysts are central to modern C-H and N-H functionalization reactions. Palladium(II) acetate (Pd(OAc)₂) is a versatile catalyst for direct C-H arylation of the thiazole ring. organic-chemistry.org Palladium complexes are also key for N-arylation (Buchwald-Hartwig) reactions. acs.org Copper iodide (CuI) provides a cost-effective alternative for certain C-H arylation and amination reactions. organic-chemistry.org

Heterogeneous and Reusable Catalysts: To enhance the sustainability of synthetic processes, solid-supported catalysts have been developed. Examples include silica-supported tungstosilisic acid, nano-magnetic catalysts (e.g., MNPs@SiO₂–Pr–AP), and NiFe₂O₄ nanoparticles, which facilitate Hantzsch-type reactions and can be easily recovered and reused. capes.gov.brnih.govacs.org

Phase-Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium (B224687) iodide (TBAI) are used in biphasic systems to facilitate reactions between reactants in different phases, such as in the synthesis of fused s-triazolo[3,4-b]thiadiazoles. researchgate.net

Biocatalysts: Enzymes such as trypsin have been shown to catalyze the multicomponent synthesis of thiazole derivatives under mild conditions, offering a novel green chemistry approach. nih.gov

Solvents: The solvent medium can dramatically affect reaction pathways and efficiency.

Protic Solvents: Ethanol is a classic solvent for the Hantzsch thiazole synthesis, often used as a mixture with water. scispace.comnih.gov Its ability to dissolve both the polar thiourea and the less polar α-haloketone, along with its hydrogen-bonding capabilities, facilitates the reaction.

Aprotic Polar Solvents: Dimethylformamide (DMF) is a versatile solvent used in various transformations, including the synthesis of thiazolidinone derivatives from 2-amino-5-methylthiazole. nih.gov Beyond its role as a solvent, DMF can also act as a reagent (e.g., a source of a formyl group in Vilsmeier-Haack reactions) or a catalyst. nih.gov Tetrahydrofuran (THF) is another common solvent, particularly in organometallic reactions like palladium-catalyzed couplings. researchgate.net

Aprotic Non-polar Solvents: Dichloromethane (DCM) is often used for reactions requiring mild, non-protic conditions, such as in certain Brønsted acid-mediated syntheses. rsc.org

Solvent-Free Conditions: An increasingly popular green chemistry approach involves performing reactions without a solvent, often assisted by grinding or microwave irradiation. scispace.com This method minimizes waste and can lead to significantly shorter reaction times and higher yields. scispace.com

Table 6: Influence of Catalysts and Solvents on Thiazole Synthesis

| Category | Reagent/Condition | Role/Application | Reference |

|---|---|---|---|

| Catalysts | |||

| Brønsted Acids (e.g., PTSA, HCl) | Promote condensation and cyclization; can alter regioselectivity | rsc.orgbepls.com | |

| Base Catalysts (e.g., Piperidine) | Promote Michael additions and condensations | purkh.com | |

| Palladium Catalysts (e.g., Pd(OAc)₂) | C-H and N-H arylation (cross-coupling) | organic-chemistry.orgacs.org | |

| Copper Catalysts (e.g., CuI) | C-H arylation and amination | organic-chemistry.org | |

| Heterogeneous Catalysts (e.g., SiW/SiO₂) | Reusable catalyst for Hantzsch synthesis, promoting green chemistry | nih.gov | |

| Phase-Transfer Catalysts (e.g., TBAI) | Facilitate reactions in biphasic systems | researchgate.net | |

| Biocatalysts (e.g., Trypsin) | Catalyze multicomponent reactions under mild, chemoenzymatic conditions | nih.gov | |

| Solvents | |||

| Ethanol / Water | Common medium for Hantzsch synthesis | scispace.comnih.gov | |

| DMF | Polar aprotic solvent for various reactions; can also be a reagent | nih.govnih.gov | |

| THF | Aprotic solvent for organometallic and coupling reactions | researchgate.net | |

| Dichloromethane (DCM) | Mild, non-protic conditions for sensitive reactions | rsc.org | |

| Solvent-Free | Green chemistry approach, often with microwave or grinding | scispace.com |

Structure Activity Relationship Sar Studies of 2 Amino 4 Methylthiazole Derivatives

Impact of Substituent Patterns on Biological Efficacy

The biological efficacy of 2-amino-4-methylthiazole (B167648) derivatives is highly sensitive to the nature and position of various substituents on the thiazole (B1198619) ring and its appended functional groups.

Modifications at the C2, C4, and C5 positions of the thiazole ring have profound and distinct effects on the pharmacological profile of the resulting derivatives.

Position 2: The 2-amino group is a frequent site for modification, often acylated to form amide derivatives or substituted with various aryl or alkyl groups. For antimycobacterial activity, optimal results were observed when a substituted phenyl ring was attached to the 2-amino position via an amide linker. mdpi.com Similarly, for anti-Candida albicans activity, introducing various substituted benzamides, heterocyclic amides, and fatty amides at the C2 position was a key strategy in developing potent compounds. mdpi.com The lipophilic character of substitutions at this position is often well-tolerated. nih.gov In the context of anticancer activity, replacing an aromatic acyl side chain with a non-aromatic amino acyl side chain at the 2-amino position led to improved aqueous solubility and reduced protein binding. researchgate.net

Position 4: The substituent at the C4 position plays a critical role in modulating activity. For instance, in a series of antimycobacterial agents, a 2-pyridyl ring at this position was found to be optimal. mdpi.com When aryl groups are present at position 4, their substitution pattern is also significant. An electron-withdrawing group located at the para-position of a C4-aryl ring was shown to enhance biological potential. nih.gov In contrast, for certain antiproliferative agents, the introduction of a simple methyl group at the C4-position was found to decrease potency. scholarsresearchlibrary.com

Position 5: The C5 position is another key site for structural variation. The introduction of an arylazo moiety at this position has been explored for developing compounds with antimicrobial activity. nih.gov However, similar to the C4 position, the addition of a methyl group at C5 has been shown to be detrimental to the antiproliferative activity of some derivatives. scholarsresearchlibrary.com For anti-Candida albicans agents, the incorporation of substituted aryl groups at both C4 and C5 positions was a feature of the synthesized trisubstituted thiazole derivatives. mdpi.com

Table 1: Summary of Positional Effects of Substituents on Biological Activity

| Position | Substituent/Modification | Resulting Biological Activity |

| 2-Amino | Substituted phenyl ring (via amide linker) | Optimal antimycobacterial activity mdpi.com |

| 2-Amino | Substituted amides (benzamides, etc.) | Anti-Candida albicans activity mdpi.com |

| 2-Amino | Non-aromatic amino acyl side chain | Improved solubility in anticancer agents researchgate.net |

| 4 | 2-Pyridyl ring | Optimal antimycobacterial activity mdpi.com |

| 4 | Methyl group | Decreased antiproliferative activity scholarsresearchlibrary.com |

| 4 | Aryl group with para-EWG | Enhanced general biological potential nih.gov |

| 5 | Arylazo moiety | Antimicrobial activity nih.gov |

| 5 | Methyl group | Decreased antiproliferative activity scholarsresearchlibrary.com |

| 4 and 5 | Substituted aryl groups | Anti-Candida albicans activity mdpi.com |

The electronic properties of substituents, whether they withdraw or donate electron density, significantly steer the biological activity of 2-aminothiazole (B372263) derivatives. The effect, however, is highly dependent on the specific biological target and the position of the substituent.

Electron-withdrawing groups (EWGs) such as halogens (Cl, F), nitro (NO₂), or nitrile (CN) groups can enhance activity in several contexts. For antiplasmodial activity, the most effective compounds were those where a phenyl ring was substituted with hydrophobic electron-withdrawing groups. mdpi.comasianpubs.org In the development of high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu₅), the combination of fluoro and nitrile substituents on a distal aryl group generally conferred the highest affinity. researchgate.net Similarly, for certain antimicrobial agents, halogen derivatives, such as those with 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups, showed the most promising efficacy. nih.gov Structure-activity correlation has also revealed that an EWG at the para-position of an aryl ring attached to the C4-position of the thiazole can enhance biological potential. nih.gov

Conversely, electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (-OCH₃), or alkyl groups can also be beneficial. In a series of antioxidant compounds, derivatives bearing an electron-donating hydroxyl group at the para position exhibited dominant radical scavenging activity, whereas a derivative with an electron-withdrawing nitro group at the same position showed less activity. This suggests that EDGs can stabilize the radical generated during oxidation, thereby enhancing antioxidant potential. However, in other contexts, strong electron-donating groups can be detrimental; for instance, a 4-dimethylamino group on a B-ring of certain chalcone derivatives led to the weakest anti-inflammatory activity.

This dichotomy highlights that a proper balance between the electron-donating or electron-withdrawing nature of substituents is essential for optimizing biological activity.

Table 2: Influence of Electronic Group Type on Specific Biological Activities

| Group Type | Substituent Example(s) | Position/Context | Effect on Activity | Associated Activity |

| EWG | Hydrophobic EWGs | On phenyl ring | Increased | Antiplasmodial mdpi.com |

| EWG | Fluoro, Nitrile | On distal aryl ring | Increased | mGlu₅ Receptor Affinity researchgate.net |

| EWG | Chloro, Fluoro | On phenyl ring of thiourea (B124793) moiety | Increased | Antimicrobial nih.gov |

| EDG | Hydroxyl (-OH) | para-position on phenyl ring | Increased | Antioxidant |

| EDG | Methoxy (-OCH₃) | On phenyl ring | Increased | Antioxidant |

| EWG | Nitro (-NO₂) | para-position on phenyl ring | Decreased | Antioxidant |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition by biological targets such as enzymes and receptors. The introduction of chiral centers into 2-aminothiazole derivatives can lead to enantiomers that, despite having identical chemical formulas, may exhibit significantly different pharmacological activities.

While many SAR studies on this scaffold focus on achiral molecules, some research highlights the importance of stereochemistry. In one study, researchers synthesized analogs of a natural product by replacing its 2-aminoimidazole ring with a 2-aminothiazole ring. researchgate.net Crucially, these analogs were produced in two distinct stereochemical forms: threo and erythro. This work underscores that the spatial orientation of substituents can be a key determinant of biological potency, as different diastereomers will interact differently with their target binding site. The design of molecules with specific stereochemistry is a sophisticated strategy for enhancing therapeutic efficacy and selectivity. researchgate.net

The creation of a chiral center, often a carbon atom with four different substituents, results in non-superimposable mirror images known as enantiomers. The separation of these enantiomers is essential for evaluation, as one may be highly active while the other could be inactive or even contribute to undesirable effects.

Correlation Between Molecular Structure and Pharmacological Profiles

Specific structural motifs within the 2-amino-4-methylthiazole framework are consistently associated with particular pharmacological activities, demonstrating a clear correlation between molecular architecture and biological function.

Anticancer Activity: The 2-aminothiazole scaffold is a core component of clinically used anticancer drugs like Dasatinib. scholarsresearchlibrary.com SAR studies reveal that N-acylated 2-aminothiazoles can act as potent inhibitors of cyclin-dependent kinases (CDK). researchgate.net For antiproliferative activity against various cancer cell lines, the presence of a 3,4-dichloro- or 3-chloro-benzene ring attached to the scaffold improved inhibitory activity more than a 2,4-dichloro substitution. scholarsresearchlibrary.com

Antimicrobial and Antifungal Activity: For use as antimicrobial agents, derivatives have been rationally designed to inhibit enzymes like GlcN-6-P synthase. A biphenyl analogue showed rapid bactericidal activity by disrupting the bacterial membrane. For anti-Candida activity, trisubstituted derivatives with aryl groups at positions C4 and C5, and an amide functional group at C2, have proven effective. mdpi.commdpi.com

Enzyme Inhibition (Renin, Cholinesterase): A series of derivatives containing a 2-amino-4-thiazolyl moiety at the P2 position were synthesized as potent and selective inhibitors of renin, an enzyme involved in blood pressure regulation. researchgate.net Other derivatives have been identified as effective inhibitors of carbonic anhydrase and cholinesterase enzymes, with compounds like 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole showing high potency.

CNS Activity (mGlu₅ Ligands): By modifying the 2-position of the thiazole ring with halo-substituents (e.g., chloro, fluoro), researchers have developed potent and highly selective ligands for the metabotropic glutamate receptor subtype 5 (mGlu₅), which is a target for neuropsychiatric disorders. researchgate.net

Rational Design of Derivatives for Enhanced Activity and Specificity

Rational design involves leveraging the understanding of SAR and the structure of biological targets to create molecules with improved properties. This approach has been successfully applied to 2-amino-4-methylthiazole derivatives.

One prominent strategy is scaffold modification based on known inhibitors . For example, new 2,4-disubstituted thiazole amide derivatives were designed and synthesized based on the structural features of crizotinib, a known c-Met/ALK kinase inhibitor. scholarsresearchlibrary.com By using the 2-amino-4-phenylthiazole scaffold as a core and mimicking the hydrogen bonding and hydrophobic interactions of crizotinib, researchers aimed to develop new potential kinase inhibitors.

Another approach is target-oriented design . A series of novel 2-amino-4-methylthiazole analogues were developed specifically to inhibit GlcN-6-P synthase, an enzyme essential for the formation of the bacterial cell wall. This rational design effort, which involved incorporating a hydrazine-1-carboximidamide motif, led to compounds with excellent antimicrobial activity and low toxicity to mammalian cells.

Furthermore, hit optimization is a common rational design strategy. Researchers modified the structure of a known potent and selective mGlu₅ ligand by replacing a 2-fluoromethyl substituent with various amino or halo substituents. researchgate.net This led to the discovery of new derivatives, such as 2-chloro- and 2-fluorothiazoles, with sub-nanomolar affinity and excellent selectivity for the mGlu₅ receptor, making them suitable candidates for further development, for instance as imaging agents. researchgate.net

Biological and Pharmacological Research Applications of 2 Amino 4 Methylthiazole Derivatives

Anticancer and Antitumor Activities

Derivatives of 2-amino-4-methylthiazole (B167648) have emerged as a significant class of compounds in the quest for novel anticancer agents. mdpi.com Their structural versatility allows for modifications that can lead to potent and selective activity against a range of human cancer cell lines. nih.gov

Activity against Various Cancer Cell Lines (e.g., HeLa, HepG2, MCF7, NCI-H1650)

Extensive in vitro studies have demonstrated the cytotoxic effects of 2-amino-4-methylthiazole derivatives against a panel of human cancer cell lines. For instance, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown strong antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with one compound exhibiting a potent IC50 value of 1.6 ± 0.8 µM against HeLa cells. nih.gov

Furthermore, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were evaluated for their antiproliferative activity using L1210 (leukemia) cells. The arylamido derivatives, in particular, displayed a remarkable increase in activity, with IC50 values in the range of 0.2-1 µM. nih.gov

Research on 4β-(thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins has also highlighted the potential of this class of compounds. Two derivatives, in particular, showed significant antitumor activity against A549 and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.16 ± 0.06 µM and 0.13 ± 0.05 µM, respectively. nih.gov

A study of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, revealed potent and selective antiproliferative activity against human K562 (leukemia) cells, with an IC50 value of 16.3 µM. nih.gov Additionally, certain 2,4-disubstituted thiazole (B1198619) amide derivatives have demonstrated inhibitory activity against HeLa and other cancer cell lines, with IC50 values in the micromolar range. nih.gov

The table below summarizes the cytotoxic activity of selected 2-amino-4-methylthiazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 Value (µM) |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 |

| 2-Arylamido-4-(isothiocyanatomethyl)thiazole | L1210 | 0.2 - 1 |

| 4β-(Thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 | 0.16 ± 0.06 |

| 4β-(Thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | HepG2 | 0.13 ± 0.05 |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 | 16.3 |

| 2,4-Disubstituted thiazole amide | HeLa | 6.05 |

Mechanisms of Action in Cancer Therapy

The anticancer effects of 2-amino-4-methylthiazole derivatives are mediated through various mechanisms of action. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. For example, a novel compound, N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamide, was found to strongly suppress the growth of human hepatocellular carcinoma (HCC) cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. nih.gov Flow cytometry analysis of another derivative in MCF-7 (breast cancer) cells indicated that it induced ROS-mediated apoptosis in a dose-dependent manner, supported by the upregulation of Bax and caspase-3 and downregulation of Bcl-2. nih.gov

Inhibition of key enzymes involved in cancer progression is another important mechanism. Thiazole derivatives have been shown to possess antitumor activity through the inhibition of various kinases. nih.gov For instance, certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov

Inhibition of Specific Biological Pathways (e.g., PGE2 production, 5-LOX, DNase)

Derivatives of 2-aminothiazole (B372263) have been shown to inhibit specific biological pathways implicated in cancer and inflammation. A collection of 2-aminothiazoles was synthesized and evaluated for their ability to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer progression, in HCA-7 human adenocarcinoma cells. nih.govdrugbank.com One particular analog exhibited a potent cellular PGE2-reducing activity with an EC50 of 90 nM, while showing negligible inhibition of COX-2, the enzyme often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govdrugbank.com This suggests a selective mechanism of action. Further studies have shown that aminothiazoles can reduce LPS- and RANKL-mediated PGE2 production in RAW 264.7 cells. nih.gov

In addition to PGE2 inhibition, certain 2-amino-4-arylthiazole derivatives have demonstrated excellent inhibitory activity against DNase and 5-lipoxygenase (5-LOX). indexcopernicus.com One compound, in particular, showed good 5-LOX inhibitory potential in the nanomolar range (IC50 = 0.056 µM). indexcopernicus.com

Development as Novel Antitumor Drugs and Lead Compounds

The potent and diverse biological activities of 2-amino-4-methylthiazole derivatives make them attractive candidates for development as novel antitumor drugs. nih.gov The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs, such as dasatinib. mdpi.com The ability to readily modify the structure of these compounds allows for the optimization of their anticancer properties, including potency, selectivity, and pharmacokinetic profiles.

For example, a lead compound from a series of synthesized derivatives exhibited high in vitro cellular activities against melanoma, pancreatic cancer, and chronic myeloid leukemia, with good selectivity and no toxicity against normal cells. nih.gov Such findings underscore the potential of 2-amino-4-methylthiazole derivatives to serve as lead compounds for the development of the next generation of cancer therapeutics.

Antimicrobial and Antifungal Properties

In addition to their anticancer activities, 2-amino-4-methylthiazole derivatives have demonstrated significant antimicrobial and antifungal properties, making them promising candidates for the development of new anti-infective agents. mdpi.com

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, Serratia marcesens)

A variety of 2-amino-4-methylthiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of N-aminoacyl derivatives of 2-amino-4-methylthiazole were tested against Staphylococcus aureus, Bacillus cereus, Serratia marcescens, and Proteus mirabilis. researchgate.net

One study reported that newly synthesized thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus. biointerfaceresearch.com Another study found that certain 2-amino-4-arylthiazole derivatives exhibited good antibacterial efficacy against the Gram-positive bacteria Bacillus cereus. indexcopernicus.com Research on Proteus mirabilis has also shown that this bacterium is susceptible to certain antimicrobial agents. researchgate.net

The table below summarizes the antimicrobial activity of selected 2-amino-4-methylthiazole derivatives.

| Derivative Type | Bacterial Strain | Activity |

| N-aminoacyl derivatives | Staphylococcus aureus | Active |

| N-aminoacyl derivatives | Bacillus cereus | Active |

| N-aminoacyl derivatives | Proteus mirabilis | Active |

| N-aminoacyl derivatives | Serratia marcescens | Active |

| Thiazole derivatives | Staphylococcus aureus | Significant |

| 2-Amino-4-arylthiazole derivatives | Bacillus cereus | Good |

Antifungal Efficacy (e.g., Candida albicans)

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the development of novel antifungal agents. Derivatives of 2-amino-4-methylthiazole have demonstrated significant potential in this area. Researchers have synthesized and evaluated a variety of these compounds, revealing promising antifungal activities.

In one study, a series of thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and tested against five strains of Candida albicans. nih.gov From this series, four derivatives showed moderate anti-Candida albicans activity. nih.gov Notably, the demethylation of one of the more active compounds, 4a8 , led to the synthesis of 5a8 , which exhibited anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, comparable to the commonly used antifungal drug fluconazole. nih.gov

Another area of investigation involves the development of thiazole-carboximidamide derivatives. One such derivative, 4d , displayed excellent antimicrobial activity, including against fungal species. nih.gov The promising activity of these derivatives underscores the potential of the 2-aminothiazole scaffold in the design of new and effective antifungal drugs.

| Compound | Target Organism | Activity | Reference |

| 5a8 | Candida albicans | MIC80 = 9 μM | nih.gov |

| 4d | Fungal Species | Excellent Antimicrobial Activity | nih.gov |

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the rise of drug-resistant strains highlights the urgent need for new antitubercular drugs. Derivatives of 2-amino-4-methylthiazole have emerged as a promising class of compounds in the search for novel treatments.

A series of compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and evaluated for their in vitro activity against the M. tuberculosis H37Rv strain. researchgate.net Structure-activity relationship (SAR) studies revealed that while the central thiazole moiety and the 2-pyridyl group at the C-4 position were crucial for activity, the N-2 position of the aminothiazole allowed for significant flexibility. researchgate.net By introducing substituted benzoyl groups at this position, the antitubercular activity of the initial hit compound was improved by more than 128-fold. researchgate.net One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) , exhibited a potent MIC of 0.024 μM. researchgate.net

Further research into 2-aminothiazole-4-carboxylate derivatives also identified compounds with excellent activity against M. tuberculosis H37Rv. plos.org Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the pathogen with an MIC of 0.06 µg/ml (240 nM). plos.org These findings clearly indicate that the 2-aminothiazole scaffold is a valuable template for the development of new antitubercular agents. plos.orgnih.gov

| Compound | Target Organism | Activity (MIC) | Reference |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | M. tuberculosis H37Rv | 0.024 μM | researchgate.net |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/ml (240 nM) | plos.org |

| 2-nitro (33), 4-hydroxy (34) substitutions, and trimethoxy substitution (35) derivatives | M. tuberculosis H37Rv | 6.25 μg/ml | researchgate.net |

Mechanism of Antimicrobial Action

Understanding the mechanism of action of antimicrobial compounds is crucial for their development and for overcoming resistance. For 2-amino-4-methylthiazole derivatives, research has pointed to several potential cellular targets and mechanisms.

One key mechanism of action for certain thiazole-carboximidamide derivatives is the inhibition of GlcN-6-P synthase, an enzyme essential for the biosynthesis of the bacterial cell wall. nih.gov Molecular modeling simulations of the highly active analogue 4d showed a good binding propensity to the glucosamine binding site of this enzyme, supporting the in vitro findings. nih.gov Microscopic investigation of this biphenyl analogue also revealed cell wall lysis and rapid bactericidal activity through the disruption of the bacterial membrane. nih.gov

In the context of antifungal activity against Candida albicans, molecular docking studies of the highly active compound 5a8 were performed against four target proteins: glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51). nih.gov These studies provide a theoretical basis for the further design of aminothiazole-based pharmaceutical molecules targeting these essential fungal proteins. nih.gov The increased lipophilic character of some derivatives is also thought to enhance their permeability into bacterial and fungal cells, contributing to their antimicrobial effect. asianpubs.org

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial properties, derivatives of 2-aminothiazole have also been investigated for their anti-inflammatory and immunomodulatory effects. semanticscholar.org These compounds have shown potential in modulating the immune response, which could be beneficial in a variety of inflammatory conditions.

The anti-inflammatory potency of certain 2-amino-4-aryl thiazole derivatives has been linked to their ability to inhibit 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. rsc.org One promising lead compound, a p-fluoro substituted 2-amino-4-aryl thiazole (1d ), was identified with an IC50 of approximately 10 μM against 5-LOX. rsc.org Interestingly, these compounds exhibit poor DPPH radical scavenging activity, suggesting that their mechanism of action is not through the disruption of the redox cycle of iron in the enzyme, but rather through competitive inhibition. rsc.org Molecular docking studies of 1d at the active site of 5-LOX support this hypothesis of competitive inhibition. rsc.org

Neurological and Anticonvulsant Applications

The therapeutic potential of 2-amino-4-methylthiazole derivatives extends to the central nervous system, with a number of studies highlighting their neurological and anticonvulsant applications. The thiazole ring is a component of several drugs with diverse pharmacological activities, including those affecting the nervous system.

Benzothiazole (B30560) derivatives, a related class of compounds, have been shown to have potential in treating a range of serious conditions including neurodegeneration and epilepsy. nih.govresearchgate.net In the realm of anticonvulsant activity, novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles have been synthesized and evaluated in mouse models of seizures. tandfonline.com Several of these compounds, when administered intraperitoneally, demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with median effective doses (ED50) as low as ≤ 20 mg/kg. tandfonline.com This was approximately seven times lower than the ED50 of the reference drug, ethosuximide. tandfonline.com Importantly, these potent compounds did not impair the motor skills of the animals in the rotarod test, suggesting a favorable neurological profile. tandfonline.com Thiazole-bearing 4-thiazolidinones have also been identified as a new class of anticonvulsant agents, with some derivatives showing excellent activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com

Antioxidant Activity

Reactive oxygen species (ROS) can cause damage to lipids, proteins, and DNA, leading to a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. Several derivatives of 2-amino-4-methylthiazole have been synthesized and evaluated for their antioxidant properties.

A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were designed and their antioxidant activity was assessed using various radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging methods. nih.gov Compounds 6a , 6c , and 6e from this series showed significant radical scavenging potential, which was attributed to the presence of electron-donating substituents on the aromatic ring. nih.gov For instance, the superior activity of 6a was linked to the presence of two methoxy groups, while the activity of 6e was associated with the presence of methoxy and hydroxyl groups. nih.gov